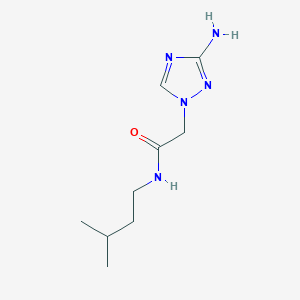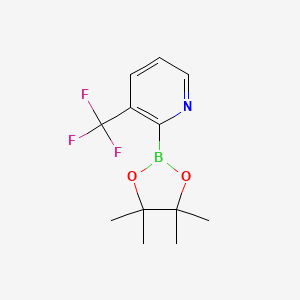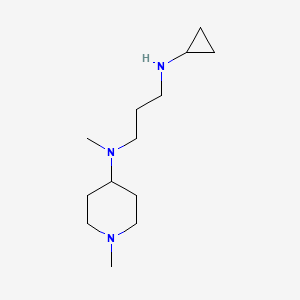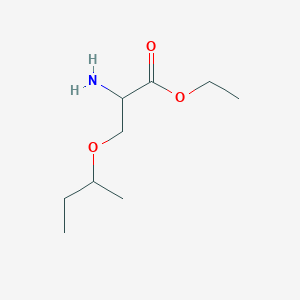
Ethyl o-(sec-butyl)serinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl o-(sec-butyl)serinate is an organic compound with the molecular formula C9H19NO3 It is a derivative of serine, an amino acid, and features an ethyl ester group and a sec-butyl group attached to the serine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl o-(sec-butyl)serinate can be synthesized through a multi-step process involving the protection and deprotection of functional groups. One common method involves the esterification of serine with ethanol in the presence of an acid catalyst to form ethyl serinate. Subsequently, the hydroxyl group of the serine is protected using a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) group. The protected serine derivative is then subjected to a nucleophilic substitution reaction with sec-butyl bromide in the presence of a base, such as sodium hydride, to introduce the sec-butyl group. Finally, the protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl o-(sec-butyl)serinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides and bases like sodium hydride.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl-substituted serinate derivatives.
Applications De Recherche Scientifique
Ethyl o-(sec-butyl)serinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a substrate for studying enzyme kinetics.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Mécanisme D'action
The mechanism of action of ethyl o-(sec-butyl)serinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or substrate, modulating the activity of these targets. The sec-butyl group and ethyl ester group contribute to the compound’s binding affinity and specificity, influencing its biological effects .
Comparaison Avec Des Composés Similaires
Ethyl o-(sec-butyl)serinate can be compared with other serine derivatives, such as:
Ethyl serinate: Lacks the sec-butyl group, resulting in different chemical and biological properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl o-(tert-butyl)serinate: Features a tert-butyl group instead of a sec-butyl group, leading to differences in steric effects and reactivity
This compound is unique due to the presence of both the ethyl ester and sec-butyl groups, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C9H19NO3 |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
ethyl 2-amino-3-butan-2-yloxypropanoate |
InChI |
InChI=1S/C9H19NO3/c1-4-7(3)13-6-8(10)9(11)12-5-2/h7-8H,4-6,10H2,1-3H3 |
Clé InChI |
VIFWFPXWEHLWBQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OCC(C(=O)OCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




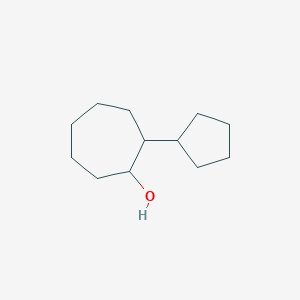


![6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13625910.png)
